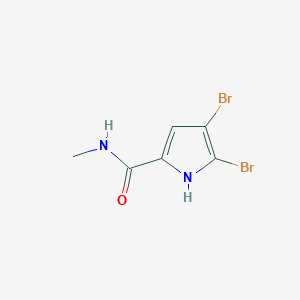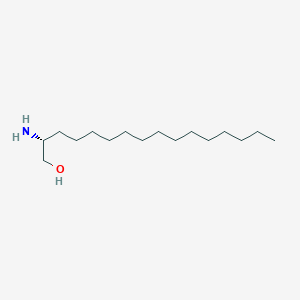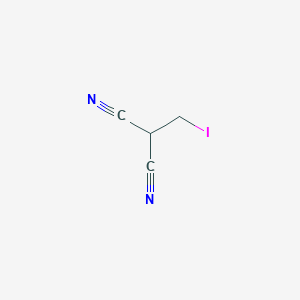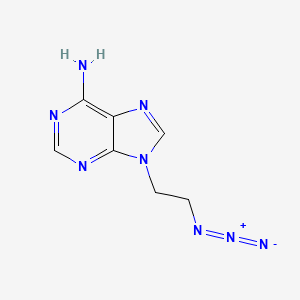
9-(2-Azidoethyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Azidoethyl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It features an azidoethyl group attached to the purine ring, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where the amino group of a purine derivative is converted to an azido group using a diazotransfer reagent such as imidazole-1-sulfonyl azide hydrochloride . The reaction is usually carried out in the presence of a base like sodium hydroxide in an organic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of 9-(2-Azidoethyl)-9H-purin-6-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Azidoethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.
Reduction: Triphenylphosphine in solvents like tetrahydrofuran.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
9-(2-Azidoethyl)-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.
Bioconjugation: The azido group allows for bioorthogonal labeling and conjugation with biomolecules, facilitating the study of biological processes.
Materials Science: It can be incorporated into polymers and materials to impart unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 9-(2-Azidoethyl)-9H-purin-6-amine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their activity. The azido group can also participate in click chemistry reactions, enabling the formation of stable triazole linkages with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
9-(2-Azidoethyl)-9H-purin-6-amine is unique due to its purine backbone, which is a common structural motif in nucleic acids. This makes it particularly useful in medicinal chemistry and bioconjugation applications, where it can mimic or interact with biological molecules more effectively than other azidoethyl compounds.
Propiedades
Número CAS |
167780-62-3 |
|---|---|
Fórmula molecular |
C7H8N8 |
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
9-(2-azidoethyl)purin-6-amine |
InChI |
InChI=1S/C7H8N8/c8-6-5-7(11-3-10-6)15(4-12-5)2-1-13-14-9/h3-4H,1-2H2,(H2,8,10,11) |
Clave InChI |
PNXSDXBXPQWNFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CCN=[N+]=[N-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



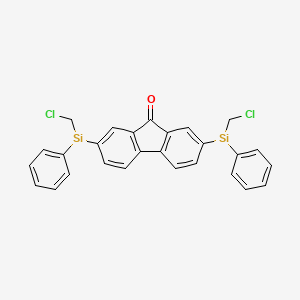
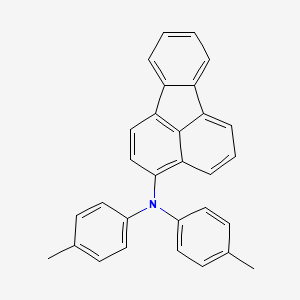
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
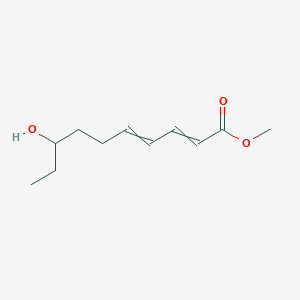
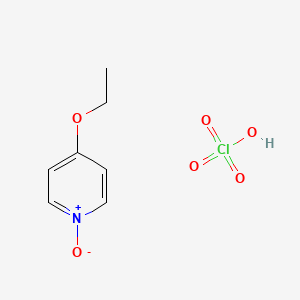
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
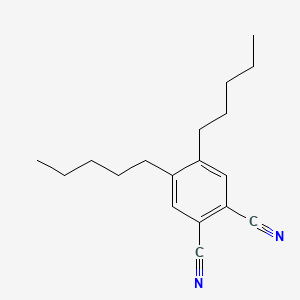
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
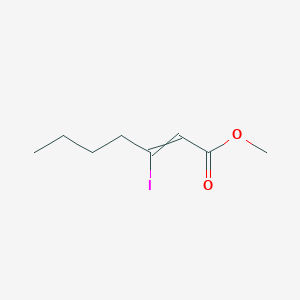
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
